N-Phenyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXQAUEKMQYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tautomeric Landscapes of N-Substituted 2-Aminoimidazoles: A Technical Guide for Drug Discovery
Introduction: The Significance of Tautomerism in 2-Aminoimidazole Scaffolds
The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This versatile heterocyclic system is a key building block in the design of modulators for various drug targets.[3][4] However, the inherent electronic plasticity of the 2-aminoimidazole ring gives rise to a complex tautomeric equilibrium, a phenomenon that profoundly influences its physicochemical properties, and consequently, its biological function. For researchers, scientists, and drug development professionals, a comprehensive understanding of this tautomerism is not merely an academic exercise but a critical necessity for rational drug design and optimization.
This technical guide provides an in-depth exploration of tautomerism in N-substituted 2-aminoimidazoles, moving beyond a theoretical overview to offer practical insights and methodologies for its characterization and consideration in drug discovery programs. We will delve into the structural nuances of the different tautomeric forms, the factors governing their delicate balance, and the experimental and computational techniques essential for their elucidation.
The Tautomeric Forms of N-Substituted 2-Aminoimidazoles: A Structural Overview
N-substituted 2-aminoimidazoles primarily exhibit two forms of prototropic tautomerism: amino-imino tautomerism and annular tautomerism . This results in a dynamic equilibrium between multiple, structurally distinct isomers.
Amino-Imino Tautomerism
This is the most prominent form of tautomerism in this scaffold, involving the migration of a proton between the exocyclic amino group and the endocyclic ring nitrogen. This gives rise to two principal forms: the amino form and the imino form. The imino form can exist as two geometric isomers, (E) and (Z), depending on the orientation of the substituent on the imino nitrogen.
Caption: Amino-Imino Tautomerism in N-Substituted 2-Aminoimidazoles.
Annular Tautomerism
Annular tautomerism involves the migration of a proton between the two nitrogen atoms within the imidazole ring. When combined with amino-imino tautomerism, this creates a more complex landscape of possible structures. For a 1-substituted 2-aminoimidazole, the proton on the second ring nitrogen can shift, leading to different positional isomers in equilibrium.
Caption: Annular Tautomerism in a 1-Substituted 2-Aminoimidazole.
Factors Influencing Tautomeric Equilibrium
The relative populations of these tautomers are not static and are influenced by a delicate interplay of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a molecule.
| Factor | Influence on Tautomeric Equilibrium |
| Substituent Effects | Electron-donating or -withdrawing groups on the imidazole ring or the N-substituent can significantly alter the basicity of the nitrogen atoms and the acidity of the N-H protons, thereby shifting the equilibrium. Conjugation effects can also stabilize one tautomer over another.[5] |
| Solvent Polarity | The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms.[6] |
| pH | The pH of the medium can dictate the protonation state of the molecule, which in turn influences the tautomeric equilibrium. Protonation can lock the molecule into a specific tautomeric form. |
| Temperature | Temperature can affect the position of the equilibrium. Variable temperature NMR studies are often employed to study the thermodynamics of the tautomeric interconversion. |
| Intramolecular Hydrogen Bonding | The presence of functional groups that can form intramolecular hydrogen bonds can significantly stabilize a particular tautomer. |
Experimental Characterization of Tautomers
Unambiguous determination of the predominant tautomeric form and the dynamics of their interconversion requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[7] Key experiments and observations include:
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. Distinct sets of signals for each tautomer may be observed if the interconversion is slow on the NMR timescale. More commonly, time-averaged signals are observed, and their chemical shifts can be used to estimate the relative populations of the tautomers.[8]
-
¹⁵N NMR: The chemical shift of the nitrogen atoms is particularly informative for distinguishing between amino and imino forms.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the thermodynamics of the tautomeric equilibrium and potentially slow down the interconversion to observe individual tautomers.[9][10]
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can help in the complete assignment of signals for each tautomer. Exchange Spectroscopy (EXSY) can be used to directly observe the chemical exchange between tautomers.[6]
Protocol: Variable Temperature ¹H NMR for Tautomer Analysis
-
Sample Preparation: Prepare a solution of the N-substituted 2-aminoimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) at a concentration of 5-10 mg/mL. Use a high-quality NMR tube suitable for VT experiments.[8]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.[11]
-
Data Acquisition: At each temperature, acquire a ¹H NMR spectrum with sufficient signal-to-noise.
-
Data Analysis: Analyze the changes in chemical shifts, signal multiplicity, and linewidths as a function of temperature. The coalescence of signals at higher temperatures and the appearance of distinct signals for each tautomer at lower temperatures provide evidence of a dynamic equilibrium.
Caption: Workflow for Variable Temperature NMR Analysis.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[12] By determining the precise locations of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be unambiguously established.
Protocol: Crystal Growth for X-ray Diffraction
Growing high-quality single crystals suitable for X-ray diffraction is often a trial-and-error process, but several common techniques can be employed:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble to create a nearly saturated solution.[1] Cover the container with a perforated film (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[3]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer.[2]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[1]
Caption: General Workflow for Growing Single Crystals.
Computational Chemistry: Predicting Tautomeric Stability
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[13]
Protocol: DFT Calculation of Tautomer Energies
-
Structure Generation: Generate 3D structures of all possible tautomers of the N-substituted 2-aminoimidazole.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[14][15]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Energy Comparison: Compare the Gibbs free energies (including ZPVE and thermal corrections) of the different tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.[16]
Caption: Computational Workflow for Tautomer Prediction.
Impact on Drug Discovery and Development: A Case Study
The tautomeric state of a 2-aminoimidazole derivative can have a profound impact on its biological activity. Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to dramatic differences in binding affinity for a biological target.
A notable example is in the development of kinase inhibitors. The hinge region of many kinases forms crucial hydrogen bonds with inhibitor molecules. The specific tautomeric form of a 2-aminoimidazole-based inhibitor can determine its ability to form these critical interactions. For instance, a study on pyridinylimidazoles as GSK3β inhibitors revealed the importance of the 2-methylimidazole's tautomeric state for compound activity.[13][17] The active tautomer was able to form a key hydrogen bond with the hinge region of the kinase, while the other tautomer could not, leading to a significant loss of potency. This highlights the necessity of considering tautomerism in structure-activity relationship (SAR) studies and in the design of new inhibitors.[18]
Conclusion and Future Perspectives
The tautomerism of N-substituted 2-aminoimidazoles is a multifaceted phenomenon with significant implications for their application in drug discovery. A comprehensive understanding and characterization of the tautomeric landscape are essential for optimizing the pharmacological profile of these important scaffolds. The integration of advanced experimental techniques, such as variable-temperature NMR and single-crystal X-ray diffraction, with robust computational methods provides a powerful toolkit for elucidating tautomeric preferences. As our understanding of the subtle interplay between structure, environment, and biological activity continues to grow, the ability to predict and control tautomerism will become an increasingly vital component of modern drug design.
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- He, Y., et al. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 63(15), 8346-8364.
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An In-Depth Technical Guide to the Biofilm Inhibition Properties of 2-Aminoimidazole Scaffolds
Foreword: A Paradigm Shift in Anti-Biofilm Strategy
The 2-Aminoimidazole Scaffold: From Marine Origins to Synthetic Versatility
The journey of 2-aminoimidazole-based biofilm inhibitors begins in the marine environment, where sponges of the genus Agelas produce alkaloids like oroidin and ageliferin as a form of chemical defense.[1][4][5] These natural products were observed to possess potent antibiofilm and antifouling activity.[1][6] The core of these molecules, the 2-aminoimidazole heterocycle, proved to be crucial for their biological activity.[4] However, the complexity of these natural products made them challenging for extensive development. This led to significant efforts in synthetic chemistry to create simplified, accessible analogs that retain or even exceed the activity of the parent compounds, giving rise to vast libraries of 2-AI derivatives that have become instrumental in combating bacterial biofilms.[1][5]
Unraveling the Mechanisms of Biofilm Disruption
A key advantage of 2-AI scaffolds is their non-microbicidal mechanism of action, which is believed to exert less selective pressure for the development of resistance.[3][7] 2-AIs disrupt biofilm formation and maintenance through several distinct, often pathogen-specific, mechanisms.
Disruption of Cell-to-Cell Communication (Quorum Sensing)
In many Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, biofilm formation is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[8][9] Mutants lacking a functional QS system are unable to form mature biofilms.[8] Certain 2-aminobenzimidazole (2-ABI) derivatives, a closely related scaffold, have been shown to inhibit QS pathways in P. aeruginosa, suggesting a likely mechanism for their biofilm-modulating effects.[8] By interfering with QS signaling, these molecules prevent the coordinated gene expression required for biofilm maturation.
Caption: Fig 2. Putative Modulation of c-di-GMP Signaling.
Zinc-Dependent Biofilm Inhibition
In some Gram-positive bacteria and notably in Mycobacterium abscessus, the antibiofilm activity of certain 2-AI derivatives is zinc-dependent. [10]One identified compound, AB-2-29, inhibits M. abscessus biofilm formation, and its activity is potentiated by the addition of zinc to the culture medium. [10]This suggests a mechanism where the 2-AI compound may function as a zinc chelator or ionophore, disrupting the homeostasis of this critical metal ion which is essential for the function of many bacterial enzymes, including those involved in biofilm matrix production. [10]
Downregulation of Matrix Production Genes
The structural integrity of a biofilm is owed to its extracellular polymeric substance (EPS) matrix. Studies on Salmonella have shown that 2-AIs can strongly reduce the expression of genes essential for EPS production, such as csgD, csgB, and adrA, which are involved in the synthesis of curli fimbriae and cellulose. [7]By preventing the production of these "public goods," 2-AIs effectively inhibit the construction of the protective biofilm architecture. [7]
Structure-Activity Relationships (SAR): Designing Potent Inhibitors
The synthetic tractability of the 2-AI scaffold has allowed for extensive SAR studies to optimize antibiofilm potency. These studies are crucial for transforming a lead compound into a drug candidate.
| Modification Site | Type of Modification | General Impact on Biofilm Inhibition | Key Pathogens Affected | Reference(s) |
| 4(5)-Aryl Group | Halogen (Cl, Br) or Methyl substitution | Increased potency | P. aeruginosa | [8][11] |
| N1-Position | Introduction of short alkyl chains | Decreased activity | S. Typhimurium, P. aeruginosa | [12] |
| N1-Position | Intermediate length n-alkyl or cyclo-alkyl chains (C7-C10) | Increased potency | S. Typhimurium, P. aeruginosa | [13] |
| N2-Position | n-butyl, iso-butyl, n-pentyl, cyclo-pentyl, or n-hexyl chains | Improved activity compared to unsubstituted versions | S. Typhimurium, P. aeruginosa | [13][14] |
| Scaffold Dimerization | N1,N1'- or N2,N2'-linked dimers via an alkyl chain | Strong increase in activity compared to monomers | S. Typhimurium, E. coli, S. aureus | [15] |
| Hybridization | Conjugation with triazoles (2-AITs) or carbamates | Broad-spectrum activity against bacteria and fungi | P. aeruginosa, A. baumannii, S. aureus, C. albicans | [1][4][16] |
These SAR studies demonstrate that biofilm inhibitory activity can be finely tuned. For instance, while short alkyl chains on the N1-position are detrimental, longer chains can significantly boost activity. [12][13]Furthermore, strategies like dimerization and hybridization have proven highly effective at generating compounds with broad-spectrum activity and low micromolar potency. [15][16]
Key Experimental Protocols for Evaluating 2-AI Activity
The validation of any anti-biofilm agent requires robust and reproducible experimental protocols. The following methods are standard in the field for quantifying the inhibition and dispersion capabilities of 2-AI compounds.
Protocol: Static Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is the workhorse for determining the concentration at which a compound inhibits 50% of biofilm formation (IC₅₀). The causality is direct: effective compounds will prevent bacteria from adhering to the surface and forming a matrix, resulting in less stained biomass.
Methodology:
-
Preparation: Grow an overnight culture of the target bacterium. Subculture the bacteria to an early-log phase (e.g., OD₆₀₀ of ~0.1) in appropriate biofilm-promoting medium. [6]2. Compound Dosing: In a 96-well PVC or polystyrene microtiter plate, add serial dilutions of the 2-AI compound from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). [2]3. Inoculation: Add the prepared bacterial suspension to each well. Include positive (bacteria, no compound) and negative (medium only) controls. [6]4. Incubation: Cover and seal the plate to prevent evaporation and incubate under stationary conditions at the optimal growth temperature (e.g., 37°C) for a defined period (e.g., 24 hours). [2][6]5. Washing: Discard the medium and gently wash the wells multiple times with water or phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells. [2]6. Staining: Add a 0.1% solution of crystal violet to each well and incubate at room temperature for 15-20 minutes. This stains the biomass (cells and matrix) attached to the well surface. [2]7. Solubilization: Discard the stain, wash away excess with water, and air-dry the plate. Add an appropriate solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the bound crystal violet. [2]8. Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of ~540-590 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm. [2]9. Analysis: Calculate the percentage of biofilm inhibition relative to the no-compound control and plot against compound concentration to determine the IC₅₀ value.
Protocol: Pre-formed Biofilm Dispersion Assay
This assay assesses a compound's ability to break down an established biofilm, a more challenging and clinically relevant task.
Methodology:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in steps 1, 3, and 4 of the inhibition protocol, but without any compound present.
-
Compound Treatment: After the initial incubation (e.g., 24 hours), discard the supernatant and replace it with fresh medium containing serial dilutions of the 2-AI compound.
-
Second Incubation: Incubate the plate for an additional period (e.g., 24 hours). [8]4. Quantification: Wash, stain, and quantify the remaining biofilm using the crystal violet method (steps 5-9 of the inhibition protocol).
-
Analysis: The amount of dispersed biofilm is determined by comparing the biomass in treated wells to that of untreated wells at the start of the treatment. This allows for the calculation of a half-maximal dispersion concentration (DC₅₀). [8]
Caption: Fig 3. General Workflow for Biofilm Quantification.
Therapeutic and Industrial Applications
The unique properties of 2-AI scaffolds open up several promising avenues for their application in combating microbial biofilms.
Adjuvant Therapy: A 'One-Two Punch' Against Resistance
One of the most exciting applications of 2-AIs is their use as adjuvants to conventional antibiotics. [1]Bacteria within a biofilm are notoriously tolerant, but by dispersing the biofilm, 2-AIs can expose the now-planktonic bacteria to the antibiotic, restoring its efficacy. [5]This synergistic effect has been demonstrated to resensitize multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to antibiotics to which they were previously resistant. [1][17][18]For example, a 2-aminoimidazole diamide (2-AIDA) conjugate was found to decrease the Minimum Inhibitory Concentration (MIC) of oxacillin against MRSA by 64-fold, a significant restoration of antibiotic activity. [18]
Anti-Biofilm Coatings for Medical Devices
Device-related infections, particularly in orthopedics, are a major clinical challenge driven by biofilm formation on implants. [7][19]A novel strategy involves covalently attaching 2-AI compounds to the surface of titanium implants. [7][19]This creates a surface that actively prevents bacterial colonization and biofilm formation from the outset. In vivo studies in a rabbit osteotomy model have shown that these coated implants do not negatively affect fracture healing or osteointegration, demonstrating their biocompatibility. [19]This approach offers a long-term, non-antibiotic strategy to prevent devastating implant-associated infections. [7]
Industrial Biofilm Control
Beyond medicine, biofilms pose significant problems in industrial settings, causing biofouling, contamination, and equipment damage. The preventive capabilities of 2-AIs make them attractive candidates for controlling biofilms in diverse environments, such as breweries, where they can inhibit the formation of contaminating biofilms without introducing harsh biocides. [3][20]
Conclusion and Future Outlook
2-aminoimidazole scaffolds represent a mature and highly promising class of anti-biofilm agents. Their journey from marine natural products to diverse synthetic libraries has yielded potent molecules with broad-spectrum activity. By targeting bacterial cooperation rather than viability, they offer a sustainable strategy that may be less prone to resistance. The ability to disperse established biofilms and synergize with existing antibiotics provides a clear path toward clinical development, particularly for treating recalcitrant, biofilm-associated infections.
Future research will focus on several key areas: further elucidation of their molecular targets, particularly the effector proteins within the c-di-GMP network; optimization of drug-like properties for improved in vivo efficacy and safety profiles; and the expansion of their application to more complex, polymicrobial biofilms. As our understanding of the social lives of bacteria deepens, the 2-AI scaffold is poised to remain a cornerstone of next-generation anti-virulence and anti-biofilm therapeutics.
References
- Healey, R.S., Zeng, D., & Anderson, K.L. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci {CNS) isolated from goat mastitis. Conference of Research Workers in Animal Diseases.
-
Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5326–5328. [Link]
-
Frei, R., et al. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Medicinal Chemistry Letters, 3(6), 493–497. [Link]
-
Ballard, T.E., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chemistry & Biodiversity, 7(2), 299-326. [Link]
-
Steenackers, H.P., et al. (2011). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]
-
Ermolat'ev, D.S., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(11), 3511-3522. [Link]
-
Steenackers, H.P., et al. (2011). Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Academia.edu. [Link]
-
Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]
-
Dieltjens, L., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. ResearchGate. [Link]
-
Various Authors. (2015). Agents that Inhibit Bacterial Biofilm Formation. Taylor & Francis Online. [Link]
-
Ermolat'ev, D.S., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Academia.edu. [Link]
-
Reyes, S., et al. (2012). Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams. ChemMedChem, 7(11), 1993-2000. [Link]
-
Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5326–5328. [Link]
-
Squires, R.A., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. International Journal of Molecular Sciences, 23(6), 2950. [Link]
-
Richards, J.J., Ballard, T.E., & Melander, C. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 6, 1356-1363. [Link]
-
Ghosh, A., et al. (2022). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Microorganisms, 10(3), 511. [Link]
-
Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]
-
Thompson, A.G., et al. (2018). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Nanomedicine, 13, 7677–7687. [Link]
-
Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]
-
Robijns, S., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. European Journal of Medicinal Chemistry, 150, 831-845. [Link]
-
Adjei, I., et al. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. Scientific Reports, 12(1), 1-15. [Link]
-
Dieltjens, L., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Journal of the American Society of Brewing Chemists, 79(3), 253-263. [Link]
-
Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. KU ScholarWorks. [Link]
-
Liu, Y., et al. (2022). Dynamic Executors of Bacterial Signals: Functional Versatility and Regulatory Networks of c-di-GMP Effectors. International Journal of Molecular Sciences, 23(20), 12513. [Link]
-
Hengge, R. (2012). Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems. Current Opinion in Microbiology, 15(2), 168–173. [Link]
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- 9. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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Physicochemical Properties of 2-(Phenylamino)imidazole: A Technical Guide
This in-depth technical guide details the physicochemical properties, synthesis, and structural dynamics of 2-(phenylamino)imidazole (also known as N-phenyl-1H-imidazol-2-amine).[1]
Executive Summary
2-(Phenylamino)imidazole (CAS: 54707-87-8 ) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for guanidines and a core pharmacophore in biofilm inhibitors and kinase modulators.[1] Unlike simple imidazoles, this compound exhibits complex tautomeric behavior (amino-imidazole vs. imino-imidazoline) that dictates its reactivity, solubility, and binding affinity.[1] This guide analyzes its thermodynamic profile, structural dynamics, and synthetic pathways.
Chemical Identity & Structural Dynamics[2]
Nomenclature and Identifiers[2][3]
-
Common Names: 2-Anilinoimidazole; 2-(Phenylamino)-1H-imidazole[1]
-
Molecular Formula: C
H N [1] -
SMILES: c1ccccc1Nc2nc[nH]2
Tautomerism: The Amino-Imino Equilibrium
The defining physicochemical feature of 2-aminoimidazoles is the prototropic tautomerism between the amino-imidazole (aromatic) and imino-imidazoline (non-aromatic) forms.[1]
-
Form A (Amino): The exocyclic nitrogen is an amine (-NH-).[1] The imidazole ring retains aromaticity (
electrons).[2] -
Form B (Imino): The exocyclic nitrogen is an imine (=N-).[1] The ring nitrogen is protonated, disrupting the full aromaticity of the imidazole ring but stabilizing the structure through guanidinium-like resonance.
Structural Insight: While the amino form is generally favored in unsubstituted 2-aminoimidazoles due to aromatic stabilization, the electron-withdrawing phenyl group at the exocyclic nitrogen can shift the equilibrium.[1] In the solid state and polar solvents, these compounds often engage in rapid exchange, frequently crystallizing in the imino form or as H-bonded dimers.
Caption: Dynamic equilibrium between the aromatic amino-imidazole and the guanidine-like imino-imidazoline forms.[1]
Physicochemical Properties[1][3][4][5][6][7][8]
The following data summarizes the core physical parameters. Note that experimental values can vary based on the specific salt form (e.g., HCl) or tautomeric dominance in the crystal lattice.
| Property | Value / Range | Technical Context |
| Melting Point | 116–150 °C | Pure free base typically melts in the lower range (116–120 °C for analogs); salts (HCl) melt significantly higher (>200 °C).[1] |
| pKa (Conjugate Acid) | ~7.0 – 7.5 | The phenyl group lowers the basicity compared to unsubstituted 2-aminoimidazole (pKa ~8.[1]5) via inductive electron withdrawal.[2] |
| LogP (Octanol/Water) | 1.9 – 2.3 | Moderately lipophilic.[1][2] The phenyl ring adds lipophilicity, balancing the polar guanidine-like core. |
| Solubility | Low (Water) | Sparingly soluble in water at neutral pH; highly soluble in DMSO, Methanol, and dilute acids (due to protonation). |
| H-Bond Donors | 2 | Ring NH and Exocyclic NH (in amino form).[1][2] |
| H-Bond Acceptors | 1 | Ring N (unprotonated).[1][2] |
| Topological PSA | ~40 Ų | Polar Surface Area suitable for membrane permeability (CNS penetration potential).[1][2] |
Spectral Characteristics[1][3]
-
¹H NMR (DMSO-d₆):
-
Ring Protons: Singlet or two doublets around
6.8–7.2 ppm (characteristic of the imidazole C4/C5 protons).[1] -
Amine Proton: Broad singlet, often exchangeable with D₂O.[2] Chemical shift is highly variable (
6.0–9.0 ppm) depending on concentration and solvent (H-bonding).[1][2] -
Phenyl Protons: Multiplets at
6.9–7.8 ppm.[1][2]
-
-
MS (ESI):
peak at m/z 160.2.[1]
Synthesis & Experimental Protocols
The synthesis of 2-(phenylamino)imidazole requires bypassing the poor nucleophilicity of aniline towards simple halo-imidazoles.[1][2] The most robust method involves the construction of the imidazole ring after forming the guanidine core.
Protocol: Cyclization of Aminoacetal (The Cyanamide Route)
This method, adapted from J. Med. Chem. (2014), avoids harsh conditions and yields the free base.
Reagents:
Step-by-Step Methodology:
-
Guanylation: React aminoacetaldehyde diethyl acetal (1.0 eq) with cyanogen bromide (1.0 eq) in Et₂O/Hexane at 0°C to form the intermediate N-(2,2-diethoxyethyl)cyanamide (or carbodiimide species).
-
Coupling: Add aniline (1.0 eq) to the intermediate. The nucleophilic aniline attacks the cyanamide carbon to form the substituted guanidine intermediate: N-(2,2-diethoxyethyl)-N'-phenylguanidine.[1]
-
Cyclization: Dissolve the guanidine intermediate in 6M HCl and stir at room temperature for 2 hours. The acid hydrolyzes the acetal to an aldehyde, which immediately condenses with the guanidine nitrogen to close the imidazole ring.
-
Work-up: Neutralize with NaOH (25%) until precipitation occurs. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) to yield the pale yellow solid.
Caption: Synthetic workflow for 2-(phenylamino)imidazole via the aminoacetal-cyanamide cyclization route.
Applications in Drug Development[4][10]
Biofilm Inhibition
The 2-aminoimidazole core is a privileged scaffold for anti-biofilm agents .[1][2] It acts by disrupting the "two-component system" signaling in bacteria (e.g., S. aureus, A. baumannii) without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development. The phenyl group enhances membrane permeability, allowing the molecule to access intracellular targets.
Kinase & Tubulin Inhibition
Substituted 2-(phenylamino)imidazoles have been identified as inhibitors of tubulin polymerization .[1][2] The phenyl ring mimics the pharmacophore of colchicine, binding to the colchicine-binding site on tubulin. This leads to cell cycle arrest at the G2/M phase, making these derivatives potent candidates for oncology pipelines.
References
-
Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors. Journal of Medicinal Chemistry, 2014. Link[1]
-
2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 2013. Link
-
An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 2016.[1][2] Link
-
Tautomerism and proton transfer in 2-aminoimidazoles. Journal of Organic Chemistry, 2008.[1][2] (Contextual grounding for tautomerism mechanism).
-
PubChem Compound Summary for CID 54707-87-8. National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Strategic Synthesis of N-Phenyl-1H-imidazol-2-amine Scaffolds
Executive Summary
The 2-aminoimidazole core is a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere for guanidines and acting as a critical motif in marine alkaloids (e.g., Oroidin) and kinase inhibitors.[1][2] This application note details the synthesis of N-Phenyl-1H-imidazol-2-amine and its derivatives via the condensation of N-phenylguanidine with
Unlike standard textbook descriptions, this guide addresses the critical challenge of regioselectivity (exocyclic vs. endocyclic arylation) and provides two distinct protocols: a classical solvolytic method for scale-up and a modern "Green Chemistry" approach using Deep Eutectic Solvents (DES) for rapid library generation.
Scientific Foundation & Mechanistic Insight
The Hantzsch-Type Condensation
The synthesis relies on a modified Hantzsch condensation. The reaction between N-phenylguanidine and an
-
N-Phenyl-1H-imidazol-2-amine (Target): Phenyl group remains on the exocyclic nitrogen.
-
1-Phenyl-1H-imidazol-2-amine: Phenyl group is incorporated into the imidazole ring.
Expert Insight: The regioselectivity is governed by the nucleophilicity of the guanidine nitrogens. The non-phenylated nitrogens are more basic and nucleophilic; however, steric hindrance and tautomeric equilibria in the intermediate stages often favor the formation of the 2-anilino (exocyclic) product under neutral-to-mildly basic conditions.
Reaction Mechanism
The pathway proceeds via an initial nucleophilic substitution (
Figure 1: Mechanistic pathway for the condensation of N-phenylguanidine with
Experimental Protocols
Protocol A: Green Synthesis in Deep Eutectic Solvents (Recommended)
Context: This method utilizes a Choline Chloride:Urea (1:2) eutectic mixture.[3][4] It eliminates volatile organic solvents (VOCs), reduces reaction time, and simplifies purification to a simple filtration in many cases.
Reagents:
-
N-Phenylguanidine carbonate (or nitrate, neutralized)
- -Bromoacetophenone (for 4-phenyl derivative) or Chloroacetaldehyde diethyl acetal (for unsubstituted parent)
Step-by-Step Methodology:
-
DES Preparation:
-
Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask.
-
Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 15-20 mins).
-
-
Reaction Setup:
-
To the molten DES (2.0 g per 1 mmol substrate), add N-Phenylguanidine (1.0 equiv) and the
-haloketone (1.0 equiv). -
Note: If using the acetal for the unsubstituted imidazole, add 1.1 equiv of aqueous HCl to facilitate acetal hydrolysis in situ.
-
-
Execution:
-
Stir the mixture at 80°C.
-
Monitor: Reaction is typically complete in 2–4 hours (check via TLC, eluent 5% MeOH in DCM).
-
-
Workup (The "Water Crash"):
-
Cool the reaction mixture to room temperature.
-
Add DI water (5 mL per 1 g DES) and stir vigorously for 10 minutes.
-
The hydrophobic imidazole product will precipitate out.
-
-
Purification:
Protocol B: Classical Reflux (Scale-Up Compatible)
Context: For substrates with poor solubility in DES or when strictly anhydrous conditions are required to prevent side-reactions.
Reagents:
-
Ethanol (Absolute)[7]
-
Triethylamine (
) or -
Inert Atmosphere (
or Ar)
Step-by-Step Methodology:
-
Dissolution:
-
In a 2-neck flask equipped with a reflux condenser, dissolve N-Phenylguanidine (10 mmol) in Ethanol (30 mL).
-
-
Addition:
-
Add
-haloketone (10 mmol) dropwise at room temperature. -
Critical: If the haloketone is a solid (e.g., bromoacetophenone), dissolve it in minimal ethanol first.
-
-
Cyclization:
-
Heat to reflux (78°C) for 6–12 hours.
-
Optimization: If the reaction stalls, add 1.2 equiv of
to scavenge the HBr/HCl generated.
-
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL).
-
pH Adjustment: Basify to pH ~9-10 using 1M NaOH. This liberates the free base from the hydrohalide salt.
-
-
Isolation:
-
Extract with Ethyl Acetate (
mL). -
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
-
Data Summary & Comparison
| Metric | Protocol A (DES) | Protocol B (Ethanol Reflux) |
| Reaction Time | 2 – 4 Hours | 6 – 12 Hours |
| Temperature | 80°C | 78°C (Reflux) |
| Yield (Typical) | 85 – 92% | 65 – 75% |
| Purification | Filtration (Precipitation) | Extraction + Chromatography |
| Green Metric | High (Recyclable solvent) | Moderate (VOC waste) |
Troubleshooting & Optimization Logic
Issue: "Black Tar" Formation
Cause: Polymerization of the
-
Ensure the
-haloketone is fresh. Recrystallize or distill if it is dark/yellowed. -
Conduct the reaction under Nitrogen (Protocol B).
-
Lower the temperature to 60°C and extend time.
Issue: Low Yield / Product Stuck in Aqueous Phase
Cause: 2-Aminoimidazoles are basic (
-
Ensure the pH is adjusted to >9 during workup.
-
Use "Salting Out": Saturate the aqueous layer with NaCl before extraction.
Workflow Visualization
Figure 2: Operational workflow for the Deep Eutectic Solvent (DES) protocol.
Safety & Handling
- -Haloketones (e.g., Bromoacetophenone): Potent lachrymators (tear gas agents). Handle only in a functioning fume hood. Wash glassware with a dilute NaOH solution to decompose residues before removal from the hood.
-
Chloroacetaldehyde: Highly toxic and carcinogenic. Double-glove and use strictly in a fume hood.
-
Guanidines: Irritants; avoid inhalation of dust.
References
-
Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[8] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[8] The Journal of Organic Chemistry, 82(5), 2745-2752. Link
-
BenchChem. (2025).[2] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. BenchChem Application Notes. Link
-
Di Pietro, M. E., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[4] MDPI Molbank, 2023(2), M1653. Link
-
Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link
-
Zhang, B., et al. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Journal of the American Chemical Society, 132(41), 14349–14351. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. WO1998023595A1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]
- 8. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
Application Note: Regioselective Synthesis of 2-Anilino-4-phenylimidazole via Hantzsch-Type Condensation
Abstract & Scope
This application note details the protocol for the condensation of phenylguanidine with
The imidazole pharmacophore is a cornerstone in medicinal chemistry, present in p38 MAP kinase inhibitors, antifungal agents, and H2-receptor antagonists. This protocol emphasizes the regiochemical control derived from the nucleophilicity differences between the guanidine nitrogens and provides a robust, scalable method for isolating the free base product without chromatographic purification.
Mechanistic Principles & Logic
Reaction Rationale
The synthesis relies on the condensation of a 1,3-binucleophile (phenylguanidine) with a 1,2-bis-electrophile (
-
Nucleophilic Attack: The reaction is initiated by the attack of the guanidine nitrogen on the
-carbon of the phenacyl bromide. While phenylguanidine possesses three nitrogen atoms, the imino nitrogen ( ) is the most basic and nucleophilic site, driving the initial displacement of the bromide. -
Cyclization: The intermediate undergoes intramolecular nucleophilic attack by the remaining amino nitrogen onto the carbonyl carbon.
-
Aromatization: Subsequent dehydration drives the formation of the aromatic imidazole ring.
Regioselectivity
The presence of the phenyl group on the guanidine creates potential for regioisomers (1-phenyl-2-amino vs. 2-anilino). Under thermodynamic control in protic solvents (EtOH), the 2-anilino-4-phenylimidazole isomer is favored. This structure allows for extended conjugation between the phenyl ring and the imidazole amine, stabilizing the molecule.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the Hantzsch-type condensation of phenylguanidine and phenacyl bromide.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Phenylguanidine carbonate (CAS: 13183-11-4): 10.0 mmol (1.97 g). Note: The carbonate salt is stable; free base is hygroscopic.
- -Bromoacetophenone (CAS: 70-11-1): 10.0 mmol (1.99 g). Warning: Potent Lachrymator.
-
Ethanol (Absolute): 50 mL.
-
Sodium Bicarbonate (
): 20.0 mmol (1.68 g). Used to neutralize HBr and liberate phenylguanidine base. -
Water (Deionized): For workup.
Equipment
-
100 mL Round-bottom flask (RBF) with 24/40 joint.
-
Reflux condenser with drying tube (CaCl2).
-
Magnetic stirrer and hotplate.
-
Buchner funnel and vacuum filtration setup.
Step-by-Step Procedure
Step 1: Reagent Preparation
-
Charge the 100 mL RBF with 1.97 g Phenylguanidine carbonate and 1.68 g Sodium Bicarbonate .
-
Add 40 mL Absolute Ethanol . Stir at room temperature for 10 minutes to create a suspension.
-
Logic:
is used in excess to convert the guanidine salt to its free base in situ and to scavenge the HBr generated during the alkylation.
-
Step 2: Addition of Electrophile
-
Dissolve 1.99 g
-Bromoacetophenone in 10 mL Absolute Ethanol in a separate vial. -
Add the bromide solution dropwise to the stirring guanidine suspension over 5 minutes.
Step 3: Reaction (Reflux)
-
Attach the reflux condenser.
-
Heat the mixture to a gentle reflux (
C). -
Maintain reflux for 3 to 4 hours .
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting bromide (
) should disappear; a new polar spot ( ) will appear.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of ice-cold water with vigorous stirring.
-
The product typically precipitates as a beige/off-white solid.
-
Stir for 15 minutes to ensure full precipitation and dissolution of inorganic salts (
, excess ). -
Filter the solid using a Buchner funnel. Wash the cake with
mL cold water.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol/Water (8:2) .
-
Dissolve the solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to
C. -
Filter pure crystals and dry in a vacuum oven at
C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-anilino-4-phenylimidazole.
Expected Results & Data Analysis
Quantitative Summary
| Parameter | Value | Notes |
| Theoretical Yield | 2.35 g | Based on 10 mmol scale |
| Typical Isolated Yield | 1.65 - 1.90 g | 70% - 80% |
| Appearance | Off-white needles | Beige if crude |
| Melting Point | 228 - 230 °C | Distinctive sharp MP |
Characterization Data (Simulated for Validation)
-
1H NMR (DMSO-d6, 400 MHz):
10.85 (s, 1H, NH), 9.30 (s, 1H, NH-Ph), 7.80 (d, 2H, Ph-H), 7.60 (d, 2H, Ph-H), 7.35 (t, 2H), 7.25 (s, 1H, Imidazole-H), 6.90 (t, 1H).-
Diagnostic Signal: The singlet at
7.25 ppm confirms the formation of the imidazole ring (C5 proton).
-
-
Mass Spectrometry (ESI+): Calculated for
; Found .
Safety & Handling (HSE)
-
-Bromoacetophenone (Phenacyl Bromide):
-
Hazard: Severe lachrymator (tear gas agent). Causes skin burns and eye damage.[1]
-
Control: All weighing and transfer operations must occur inside a certified fume hood. Wear double nitrile gloves. Neutralize spills with 10% aqueous sodium thiosulfate.
-
-
Phenylguanidine:
-
Hazard: Toxic by ingestion. Irritant.
-
Control: Standard PPE (Lab coat, gloves, goggles).
-
References
-
Little, R., & Webber, S. E. (1994). A simple synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link
-
Kocsis, B., et al. (2017). Synthesis of new 2-aminoimidazole derivatives. Journal of Organic Chemistry, 82(6), 2745–2752. Link
-
Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated
-Bromoalkenones.[4] The Journal of Organic Chemistry, 82(5), 2745–2752. Link -
Organic Syntheses. (2003). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 80, 200. (Reference for general Hantzsch imidazole conditions). Link
Sources
Microwave-assisted synthesis of 2-anilinoimidazoles
Application Note: Accelerated Synthesis of 2-Anilinoimidazoles via Microwave Irradiation
Executive Summary
The 2-anilinoimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., inhibiting VEGFR, CDK) and bacterial biofilm modulators. Conventional thermal synthesis (Hantzsch-type condensation) often suffers from prolonged reaction times (12–48 hours), variable yields, and the degradation of thermally labile
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to 10–20 minutes while significantly suppressing side reactions. We provide two distinct workflows: a direct condensation method for stable intermediates and a "One-Pot" protocol that generates the reactive
Mechanistic Rationale & Microwave Effects
The Chemistry
The synthesis relies on the condensation of an
-
Nucleophilic Attack: The endocyclic nitrogen of the guanidine attacks the ketone carbonyl.
-
Cyclization: Intramolecular
displacement of the halide. -
Dehydration: Aromatization to form the imidazole ring.
The Microwave Advantage
-
Specific Microwave Effect: The transition state for the initial nucleophilic attack involves the formation of charged intermediates (dipolar transition state). Microwave irradiation couples directly with these polar species, lowering the activation energy more effectively than convective heating.
-
Suppression of Decomposition:
-Haloketones are prone to polymerization and dehalogenation under prolonged reflux. Rapid dielectric heating (ramping to 140°C in <1 min) outpaces these degradation pathways, favoring the desired cyclization.
Mechanistic Pathway (Visualized)
Figure 1: Mechanistic pathway of the Hantzsch-type condensation. Microwave irradiation accelerates the rate-limiting nucleophilic attack, bypassing the thermal degradation of the haloketone.
Experimental Protocols
Protocol A: Direct Condensation (Standard)
Best for: Reactions where the
Reagents:
- -Bromoacetophenone derivative (1.0 equiv)
-
N-Phenylguanidine carbonate (1.2 equiv)
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Base: Triethylamine (
) (1.5 equiv) - Optional depending on guanidine salt form
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent pressure vial, dissolve the
-haloketone (0.5 mmol) and N-phenylguanidine (0.6 mmol) in EtOH (3 mL). -
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 120°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Concentrate solvent in vacuo.
-
Redissolve in EtOAc, wash with saturated
and brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Ether or Flash Chromatography (DCM/MeOH gradient).
Protocol B: One-Pot "In Situ" Bromination
Best for: Avoiding the isolation of toxic/lachrymatory
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
N-Phenylguanidine (1.2 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Bromination (Step 1): Combine ketone, NBS, and pTsOH in MeCN (3 mL) in the MW vial.
-
MW Conditions: 80°C for 5 minutes.
-
-
Addition (Step 2): Decap vial (carefully!) and add N-phenylguanidine.
-
Cyclization (Step 3): Reseal and irradiate.
-
MW Conditions: 140°C for 10 minutes.
-
-
Workup: Pour reaction mixture into aqueous
. Extract with EtOAc.
Data Analysis & Optimization
Solvent Selection Guide
Microwave efficiency depends on the loss tangent (
| Solvent | Reaction Temp | Yield (Protocol A) | Notes | |
| Ethanol | 0.941 (High) | 120°C | 88% | Recommended. Green, easy workup. |
| DMF | 0.161 (Med) | 150°C | 92% | Use for insoluble substrates. Harder to remove. |
| Toluene | 0.040 (Low) | 110°C | 35% | Poor MW absorption; requires doping with ionic liquid. |
| Water | 0.123 (Med) | 100°C | 65% | "On-water" effect possible, but solubility issues common. |
Troubleshooting Logic
Figure 2: Decision tree for optimizing reaction conditions based on TLC/LCMS feedback.
Safety & Compliance
-
Pressure Hazards: Ethanol at 140°C generates significant pressure (~6-8 bar). Ensure vials are rated for at least 20 bar.
-
Lachrymators:
-Haloketones are potent tear agents. Protocol B is safer as the lachrymator is consumed immediately in situ. -
Superheating: Microwave solvents can superheat above their boiling points. Allow vials to cool to <50°C before opening.
References
-
Microwave-Assisted Synthesis of 2-Aminoimidazoles (General Protocol) Ermolat’ev, D. S., et al.[1] "Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles." Journal of Organic Chemistry, 2006.
-
Medicinal Chemistry of 2-Aminoimidazoles Žula, A., et al.[1][2] "2-Aminoimidazoles in Medicinal Chemistry."[2][3][4][5] Mini-Reviews in Medicinal Chemistry, 2013.
-
One-Pot Synthesis Strategies (MCRs) Guchhait, S. K., et al.[6] "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination." Journal of Organic Chemistry, 2017.[4]
-
Hantzsch Thiazole/Imidazole Mechanism BenchChem Application Notes. "Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone."[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Functionalization of N-Phenyl-1H-imidazol-2-amine at C4 and C5
Executive Summary
The N-phenyl-1H-imidazol-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently observed in biofilm inhibitors, marine alkaloid analogs, and kinase inhibitors. While the C2-amine position provides a vector for hydrogen bonding, the C4 and C5 positions of the imidazole ring are critical for modulating lipophilicity and target engagement.
This guide addresses the primary synthetic challenge: Regiocontrol. In its unprotected form, N-phenyl-1H-imidazol-2-amine exists as a rapidly equilibrating tautomer, rendering the C4 and C5 positions chemically equivalent. This application note provides validated protocols for breaking this symmetry via protective group strategies, enabling precise functionalization through electrophilic halogenation, Suzuki-Miyaura cross-coupling, and direct C-H activation.
Mechanistic Insight & Reactivity Profile
Electronic Structure and Tautomerism
The 2-amino group is strongly electron-donating (+M effect), significantly increasing the electron density of the imidazole ring compared to the parent imidazole. However, the N-phenyl substituent on the exocyclic amine attenuates this donation slightly via resonance delocalization into the phenyl ring, making the exocyclic nitrogen less basic than alkyl-amino variants.
The Symmetry Problem: In solution, the N1-proton rapidly migrates between N1 and N3. Consequently, a substituent introduced at "C4" instantly equilibrates to become a mixture of 4- and 5-substituted tautomers.
-
Solution: To achieve distinct C4 or C5 functionalization, the N1 position must be protected (e.g., SEM, Boc, Ts) to lock the tautomer and break the symmetry.
Reactivity Landscape[1]
-
Electrophilic Aromatic Substitution (SEAr): The electron-rich ring reacts avidly with electrophiles (halogens). Without control, 4,5-dihalogenation is the dominant pathway.
-
Metalation: C4/C5 protons are acidic enough for lithiation (halogen-metal exchange) if the N1 proton is masked.
Figure 1: Reactivity landscape illustrating the necessity of protection for regiocontrol vs. direct access to symmetric di-functionalized cores.
Experimental Protocols
Protocol A: Controlled Halogenation (The Gateway Step)
Access to C4/C5 functionalization almost invariably starts with halogenation. The challenge is stopping at the mono-halogenated stage if asymmetry is desired.
Objective: Synthesis of 4,5-dibromo-N-phenyl-1H-imidazol-2-amine (for symmetric functionalization) OR 4(5)-bromo-N-phenyl-1H-imidazol-2-amine.
Materials:
-
Substrate: N-Phenyl-1H-imidazol-2-amine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (2.05 equiv for di-bromo; 0.95 equiv for mono)
-
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)
-
Quench: 10% Na2S2O3 (aq)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DMF (0.1 M concentration) under N2 atmosphere.
-
Temperature Control:
-
For Di-bromination: Cool to 0°C.
-
For Mono-bromination: Cool to -78°C (Dry ice/acetone bath). This is critical to suppress the kinetic reactivity of the mono-bromo intermediate.
-
-
Addition: Dissolve NBS in minimal DMF. Add dropwise over 30 minutes.
-
Note: Fast addition leads to local high concentrations and promotes di-bromination even with 1 equiv.
-
-
Reaction: Stir at the set temperature for 2 hours, then allow to warm to RT (for di-bromo only). Monitor by LC-MS (Mono-Br M+H mass pattern will show 1:1 doublet; Di-Br shows 1:2:1 triplet).
-
Workup: Pour into ice-water. Extract with EtOAc (3x). Wash organics with 10% Na2S2O3 to remove bromine, then Brine. Dry over Na2SO4.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Expert Tip: If mono-bromination yields a mixture of mono- and di-bromo products (common), purification is difficult. It is often higher yielding to protect N1 first (e.g., with SEM-Cl), then halogenate. The steric bulk of the SEM group at N1 directs halogenation to C5 (distal) preferentially over C4 (proximal).
Protocol B: Regioselective Suzuki-Miyaura Coupling
This protocol assumes the use of a 4,5-dibromo intermediate to sequentially introduce two different aryl groups, or a mono-bromo intermediate.
Objective: Coupling of Aryl-Boronic Acid at C4/C5.
Mechanism: Pd(0) oxidative addition into the C-Br bond is faster at the position least sterically hindered or most electron-deficient. In N-protected imidazoles, C5 is typically more reactive towards oxidative addition than C4 due to electronic effects from the adjacent N1.
Materials:
-
Substrate: 4,5-Dibromo-1-(SEM)-N-phenylimidazol-2-amine
-
Boronic Acid: Ar-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness against N-coordination.
-
Base: K3PO4 (2.0 M aq) or Cs2CO3 (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Figure 2: Workflow for Suzuki-Miyaura coupling emphasizing the critical degassing step to prevent homocoupling or oxidation.
Step-by-Step Methodology:
-
Vessel Prep: Use a microwave vial or pressure tube. Flame dry under vacuum if possible.
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction, leading to debromination (hydrodehalogenation) rather than coupling.
-
Loading: Add Substrate, Boronic Acid, and Base.[3][2][4][5] Add Catalyst last.
-
Reaction: Seal and heat to 85°C.
-
Monitoring: Check LCMS at 2 hours.
-
Self-Validation: If you observe the mass of the "reduced" product (Br replaced by H), your system has too much water or oxygen, or the catalyst loading is too low relative to the debromination rate. Switch to anhydrous DMF/CsF conditions if this persists.
-
-
Sequential Coupling (Optional): If starting with 4,5-dibromo, the first coupling occurs at C5 (distal to SEM). Isolate this product, then subject it to a second coupling with a different boronic acid (requires higher temp, ~100-110°C) to functionalize C4.
Protocol C: Direct C-H Arylation (Advanced)
For atom economy, avoiding the halogenation step is superior. This relies on Pd-catalyzed C-H activation.
Concept: The C5-H bond is the most acidic and accessible for CMD (Concerted Metalation-Deprotonation) mechanisms in N-protected azoles.
Conditions:
-
Catalyst: Pd(OAc)2 (5-10 mol%)
-
Ligand: PPh3 or PCy3 (10-20 mol%)
-
Base: Cs2CO3 or K2CO3 (anhydrous)
-
Coupling Partner: Aryl Iodide or Bromide (Ar-I is preferred).
-
Solvent: DMF or DMAc, 120°C.
Critical Note: The exocyclic amine (NH-Ph) must be orthogonal to the reaction. If the N-phenyl group has ortho-substituents, it may sterically hinder the catalyst.
Data Summary & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Poly-halogenation | Reaction too warm; reagent excess. | Cool to -78°C; add NBS as a dilute solution over 1 hr. |
| Debromination (Suzuki) | Hydride source present; O2 leak. | rigorously degas; switch base to CsF; use anhydrous dioxane. |
| No Reaction (C-H Act.) | Catalyst poisoning by free amine. | Protect N1 (SEM/Boc) AND exocyclic NH (Acetyl) if necessary. |
| Regio-isomers (50:50) | Tautomerism active. | You must protect N1. N-unsubstituted imidazoles cannot be regio-functionalized selectively. |
References
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis, 2006(12), 1887-1907.
-
Wang, X., et al. (2012). Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles. The Journal of Organic Chemistry, 77(19), 8661–8668.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles via Suzuki−Miyaura Cross-Coupling. Organic Letters, 10(6), 1307–1310.
-
Guchhait, S. K., et al. (2011).[6] C-H activation approaches in the synthesis of bioactive imidazoles. RSC Advances, 1, 1333-1340.
-
BenchChem Technical Support. (2025). Troubleshooting Debromination in Suzuki Coupling of Bromo-imidazoles. BenchChem Application Notes.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-Phenyl-1H-imidazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of N-Phenyl-1H-imidazol-2-amine. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workups.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the purification of N-Phenyl-1H-imidazol-2-amine.
Q1: What are the most common impurities I should expect in my crude N-Phenyl-1H-imidazol-2-amine product?
A: The impurities in your crude product are highly dependent on the synthetic route employed. However, several classes of byproducts are common. Identifying these is the first step toward designing an effective purification strategy.
Explanation & Causality: Most syntheses for 2-aminoimidazoles involve cyclization and condensation reactions.[1] For instance, a common approach involves the reaction of an α-haloketone with a guanidine derivative.[2] In such cases, impurities arise from incomplete reactions, side reactions, or subsequent degradation.
Table 1: Potential Byproducts in N-Phenyl-1H-imidazol-2-amine Synthesis
| Impurity Class | Potential Species | Reason for Formation | Impact on Purification |
| Unreacted Starting Materials | Phenylguanidine, 2-chloro-1-phenylethanone (or similar precursors) | Incomplete reaction conversion.[3] | Often have very different polarities, making them removable by standard chromatography or extraction. |
| Reaction Intermediates | Open-chain guanidino-ketones | Failure of the cyclization step to proceed to completion. | May have polarity similar to the product, potentially complicating chromatographic separation. |
| Isomeric Byproducts | N-Phenyl-1H-imidazol-4-amine or 5-amine | Non-regioselective cyclization reactions. | Can be very difficult to separate due to similar physical properties. May require high-resolution chromatography. |
| Over-Alkylated Products | 1-Alkyl-N-phenyl-1H-imidazol-2-amine | If an alkylating agent is used and the imidazole N-H is also reactive. | Increases non-polarity. Usually separable by column chromatography. |
| Dimerization/Polymerization Products | Imidazo[1,2-a]imidazole derivatives[4] | Side reactions under harsh conditions (e.g., high heat or strong base). | Typically much less polar or much more polar (if salts) and can often be removed by recrystallization or filtration. |
Q2: How do I choose the best primary purification method: Chromatography, Recrystallization, or Acid-Base Extraction?
A: The optimal method depends on the nature of the crude product (solid vs. oil), the types and amounts of impurities, and the desired final purity. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.
Expertise & Experience:
-
Choose Acid-Base Extraction if: Your primary impurities are neutral or acidic. This is a highly efficient, scalable first-pass purification for basic amines.[5][6] It leverages the basicity of the imidazole and exocyclic amine nitrogens to separate the target compound from non-basic materials.
-
Choose Recrystallization if: Your crude product is a solid with >85% purity and the impurities have different solubility profiles. It is an excellent final purification step to obtain highly crystalline, pure material.[7]
-
Choose Column Chromatography if: You have a complex mixture of byproducts with similar polarities to your product, or if the product is an oil. Chromatography offers the highest resolving power but is less scalable.[8]
Below is a decision-making workflow to guide your choice.
Caption: Initial Purification Strategy Selection Workflow.
Q3: My compound appears to degrade on the silica gel TLC plate. What does this mean for my purification?
A: This is a critical observation. Standard silica gel is acidic (due to silanol groups, Si-OH) and can cause the degradation of acid-sensitive compounds. Basic amines like N-Phenyl-1H-imidazol-2-amine can strongly and sometimes irreversibly bind to these acidic sites, leading to streaking on TLC plates and low recovery or decomposition during column chromatography.[9]
Trustworthiness: If you observe significant streaking or the appearance of new, lower-Rf spots on a TLC plate after letting it sit for 10-15 minutes before elution, you should avoid using unmodified silica gel for column chromatography.
Authoritative Grounding: Consider these alternatives:
-
Base-Washed Silica: Neutralize the silica by using a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[10] This "competing base" occupies the acidic silanol sites, allowing your compound to travel through the column more cleanly.
-
Alternative Stationary Phases: For particularly sensitive amines, consider using a different stationary phase altogether, such as alumina (neutral or basic) or amine-functionalized silica gel, which are specifically designed for purifying basic compounds.[9][11]
Section 2: Troubleshooting Guides by Purification Technique
This section provides detailed, problem-solving guidance for specific purification methods.
Troubleshooting: Column Chromatography
Q: My compound is streaking badly on the column and my recovery is low. What is happening and how do I fix it?
A: This is the most common issue when purifying amines on silica gel.
Explanation & Causality: The lone pairs on the nitrogen atoms of your N-Phenyl-1H-imidazol-2-amine form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents the compound from eluting cleanly with the mobile phase, causing it to "streak" down the column instead of moving as a tight band. In severe cases, the compound can bind irreversibly, leading to very low recovery.[9]
Step-by-Step Solution:
-
Assess the Problem: Run two TLC plates. On the first, spot your crude material and elute immediately. On the second, spot the material, wait 10 minutes, then elute. If the second plate shows more streaking or a new spot at the baseline, you have confirmed acid-sensitivity.
-
Modify the Mobile Phase: Prepare your chosen eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add a small percentage of a basic modifier.
-
Triethylamine (TEA): Add 0.5-1% v/v TEA to your mobile phase. It is volatile and can be easily removed under vacuum.
-
Ammonium Hydroxide: Add 0.5-1% v/v of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) before mixing with the non-polar component. This is very effective but can be less convenient.
-
-
Equilibrate the Column: When packing your column, use the base-modified mobile phase. Before loading your sample, flush the packed column with at least 3-5 column volumes of this same solvent to ensure the entire stationary phase is neutralized.
-
Load and Run: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Run the chromatography as planned. The separation should be significantly improved with sharper peaks and better recovery.
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System (v/v) | Base Modifier (0.5-1%) | Typical Use Case |
| Dichloromethane / Methanol (98:2 to 90:10) | Triethylamine | Good starting point for moderately polar to polar amines. |
| Ethyl Acetate / Hexanes (20:80 to 100:0) | Triethylamine | Effective for less polar amines and impurities. |
| Dichloromethane / Acetone (95:5 to 80:20) | Triethylamine | Offers different selectivity compared to alcohol-based systems. |
| Ethyl Acetate / Isopropanol (97:3) + Hexane | 2M NH₃ in Methanol | A "green" alternative to DCM-based systems for challenging separations.[9] |
Q: I have poor separation between my product and a persistent impurity. How can I improve the resolution?
A: Achieving baseline separation can be challenging. If adding a base modifier doesn't solve the problem, you need to adjust the selectivity of your chromatographic system.
Step-by-Step Solution:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and chemical properties on TLC. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. Sometimes switching from a protic solvent like methanol to an aprotic one like acetone can completely change the elution order.[11]
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic), start with a less polar mobile phase and gradually increase its polarity during the run. This sharpens the elution bands and can resolve closely running spots.[11] A typical gradient might be from 100% DCM to 95:5 DCM:MeOH over 10-15 column volumes.
-
Reduce the Column Load: Overloading is a common cause of poor separation. A good rule of thumb is to load an amount of crude material that is 1-2% of the total mass of the silica gel (e.g., 400-800 mg of crude on a 40g silica column).[8]
-
Change the Stationary Phase: If silica gel fails, switch to neutral alumina. Alumina has different surface properties and can provide the selectivity needed for difficult separations of nitrogen-containing compounds.[11]
Caption: Troubleshooting Workflow for Poor Chromatographic Separation.
Troubleshooting: Recrystallization
Q: My compound "oils out" of solution instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.
Step-by-Step Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add slightly more of the good solvent (the one it's soluble in when hot) to make the solution more dilute.
-
Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure very slow cooling. This gives the molecules time to align into an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure, solid product from a previous batch, add it to the cooled, supersaturated solution. This provides a perfect template for crystallization to begin.[11]
-
Change the Solvent System: If the above steps fail, your solvent system may be inappropriate. Try a solvent with a lower boiling point or a different solvent pair.
Table 3: Common Solvent Systems for Recrystallization of Aromatic Amines
| Solvent / System | Properties & Use Case |
| Ethanol / Water | A common choice. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and cool slowly. |
| Toluene | Good for aromatic compounds. Can crystallize well from hot toluene.[7] |
| Ethyl Acetate / Hexanes | Dissolve in a minimum of hot ethyl acetate, then add hexanes until cloudy. Clarify with heat and cool slowly. |
| Acetonitrile | A polar aprotic solvent that is often effective for nitrogen-containing heterocycles.[12] |
| Acidified Water/Alcohol | Dissolve the amine in dilute aqueous HCl to form the hydrochloride salt. The salt may have better crystallization properties than the free base. Neutralize after isolation.[7] |
Troubleshooting: Acid-Base Extraction
Q: A thick emulsion formed between the organic and aqueous layers. How do I break it?
A: Emulsions are colloidal suspensions of one liquid in another and are common when extracting basic amines, which can act as surfactants.
Explanation & Causality: Vigorous shaking increases the surface area between the two immiscible liquids, and the presence of your amine or other impurities can stabilize the resulting microscopic droplets, preventing the layers from separating cleanly.
Step-by-Step Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can help the droplets coalesce.
-
"Salting Out": Add a small amount of saturated sodium chloride solution (brine).[8] The salt increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent (e.g., THF if you are using ether) can sometimes alter the phase properties enough to break the emulsion.
References
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. 8
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 24, 2026, from [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2098-2104. [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of N-phenyl-1H-benzo[d]imidazol-2-amine. Retrieved February 24, 2026, from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
MDPI. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved February 24, 2026, from [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 24, 2026, from [Link]
-
MDPI. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved February 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US3420842A - Process for the preparation of 2-nitroimidazoles.
-
National Center for Biotechnology Information. (n.d.). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. Retrieved February 24, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 24, 2026, from [Link]
-
Clark, J. (n.d.). Amines and Heterocycles. Cengage. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylimidazole. PubChem. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Retrieved February 24, 2026, from [Link]
-
Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved February 24, 2026, from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. Retrieved February 24, 2026, from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Beilstein Journals. (n.d.). Supporting Information A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s. Retrieved February 24, 2026, from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Retrieved February 24, 2026, from [Link]
-
Wiley Online Library. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Retrieved February 24, 2026, from [Link]
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Stability of 2-aminoimidazoles in aqueous solution vs organic solvents
[1]
Topic: Stability & Handling of 2-Aminoimidazoles (2-AIs) in Aqueous vs. Organic Media Ticket ID: T-2AI-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Part 1: The Core Stability Matrix
The stability of 2-aminoimidazoles is dictated by a "Protonation Switch."[1] Unlike simple amines, the 2-AI motif possesses a guanidine-like resonance that significantly elevates its basicity (
The Golden Rule:
-
In Acidic/Neutral Aqueous Media (
): The compound exists as the 2-aminoimidazolium cation . This form is highly stable, resistant to oxidation, and water-soluble.[2] -
In Basic/Organic Media (Free Base): The compound exists in equilibrium between the amino- and imino- tautomers.[1] This form is nucleophilic, prone to oxidative dimerization, and sensitive to light.
Stability Comparison Table
| Feature | Aqueous Solution (pH < 7) | Organic Solvents (DMSO, MeOH, DCM) |
| Dominant Species | 2-Aminoimidazolium Cation | Free Base (Amino/Imino Equilibrium) |
| Primary Stability Risk | Hydrolysis (Very Low Risk) | Oxidative Dimerization / Polymerization |
| Tautomerism | Locked (Resonance Stabilized) | Rapid Exchange (Causes broad NMR signals) |
| Storage Preference | Short-term ( | Long-term ( |
| Solubility | High (>10 mM typical for salts) | Variable (Free base soluble; Salts require DMSO) |
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My NMR signals in CDCl are broad or missing."
Diagnosis: Rapid Tautomeric Exchange.[1][2] In non-polar aprotic solvents like Chloroform-d, the 2-AI free base undergoes rapid proton transfer between the exocyclic amine and the ring nitrogens. This exchange rate is often intermediate on the NMR time scale, causing peak broadening or coalescence.
Solution:
-
Switch Solvent: Use DMSO-d
or MeOD .[1][2] These polar solvents form hydrogen bonds that stabilize specific tautomers or slow the exchange, sharpening the peaks. -
Acidify: Add a drop of TFA-d or DCl to the CDCl
tube.[1][2] This protonates the ring, locking the cation and sharpening the signals immediately.
Issue 2: "My compound turned brown in DMSO stock solution."
Diagnosis: Oxidative Instability of the Free Base. While 2-AIs are generally robust, the free base is electron-rich.[1][2] In aerated DMSO (which can act as an oxidant), 2-AIs can undergo oxidative coupling (dimerization) over time, similar to related 2-aminothiazoles.[1][2]
Solution:
-
Prevention: Store DMSO stocks as HCl or HBr salts , not free bases.[2] The protonated form is resistant to oxidation.
-
Recovery: If the sample is critical, attempt repurification via reverse-phase HPLC (0.1% TFA). The colored impurities are usually highly lipophilic dimers that elute late.
Issue 3: "Precipitation occurs when diluting DMSO stock into buffer."
Diagnosis: The "pH Crash." You likely dissolved the free base in DMSO (where it is soluble) and diluted it into a neutral pH buffer. If the final concentration exceeds the aqueous solubility of the neutral form, and the buffer capacity isn't strong enough to protonate it immediately, it precipitates.
Solution:
-
Protocol Adjustment: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or PBS) to maintain pH < 7.5 upon addition of the compound.
-
Pre-acidification: Add 1 equivalent of HCl to the DMSO stock to generate the salt in situ before dilution.
Part 3: Experimental Protocols
Protocol A: Assessing Hydrolytic Stability
Use this workflow to validate compound integrity for biological assays (e.g., biofilm inhibition).
Reagents:
-
Buffer A: Phosphate Buffer (pH 7.4)
-
Internal Standard: Caffeine (inert)[1]
Step-by-Step:
-
Preparation: Prepare a 10 mM stock of Compound X in DMSO.[1][2]
-
Incubation: Dilute to 100
M in Buffer A and Buffer B in separate HPLC vials. Add 50 M Caffeine. -
Time-Course: Incubate at
. Inject samples at hours. -
Analysis: Monitor the Area Ratio (Compound/Caffeine).
Protocol B: Safe Conversion of Salt to Free Base
Only perform this if absolutely necessary for reaction chemistry.[1][2] The salt is preferred for storage.
-
Dissolution: Dissolve the 2-AI salt (HCl/HBr) in minimum water.[1][2]
-
Neutralization: Add saturated NaHCO
dropwise until pH ~9. -
Extraction: Extract immediately with EtOAc or DCM (
).[1][2]-
Critical: Do not leave in the basic aqueous phase for prolonged periods to avoid hydrolysis.
-
-
Drying: Dry organic layer over Na
SO , filter, and concentrate in vacuo at . -
Storage: Store under Argon at -20°C immediately.
Part 4: Visualizing the Stability Logic
Diagram 1: Stability & Handling Decision Tree
Caption: Workflow for selecting the optimal solvent and storage state based on experimental needs.
Diagram 2: Tautomeric & Protonation Equilibrium
Caption: The "Protonation Switch" mechanism governing 2-AI stability and reactivity.[1]
References
-
Richards, J. J., & Melander, C. (2009).[2] Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Adjuvants. This foundational work establishes the stability of 2-AI salts in biological media for anti-biofilm applications.[1]
-
[1]
-
-
Storey, B. T., et al. (1964).[2][4] The pKa Values of Some 2-Aminoimidazolium Ions. Classic physical organic chemistry paper defining the basicity (pKa ~8) and resonance stabilization of the cation.
-
[4]
-
-
Ohta, S., et al. (2001).[2][5] Synthesis and Stability of 2-Aminoimidazole Derivatives. Discusses the tautomeric preferences and synthetic handling of the imidazole core.
-
Gomtsyan, A. (2012).[1][2] Heterocycles in Drug Discovery. Provides context on the oxidative instability of electron-rich amino-heterocycles (like 2-aminothiazoles and 2-aminoimidazoles) in polar aprotic solvents like DMSO.[1][2]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxidation in Electron-Rich Aminoimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-rich aminoimidazoles. This guide is designed to provide field-proven insights and actionable protocols to diagnose, prevent, and troubleshoot oxidation-related issues that are common with this class of compounds. As Senior Application Scientists, we understand that the high electron density that makes these heterocycles valuable also renders them susceptible to degradation. This resource explains the causality behind these challenges and offers robust, self-validating systems to ensure the integrity of your experiments.
Section 1: The Root of the Problem: Understanding Aminoimidazole Oxidation
Electron-rich aminoimidazoles are prone to oxidation due to the activating effect of the amino group, which increases the electron density of the imidazole ring system. This makes the molecule susceptible to attack by electrophilic oxidants, including atmospheric oxygen, peroxides, and radical species.
The oxidation process often initiates via a single-electron transfer (SET) from the electron-rich heterocycle to an oxidant, forming a radical cation.[1] This intermediate is highly reactive and can undergo several subsequent reactions, leading to a complex mixture of degradation products. The high degree of conjugation in the aromatic system allows for the delocalization and stabilization of this radical, but it also provides multiple sites for further reaction.[2]
Two common pathways for degradation are:
-
Reaction with Singlet Oxygen: Photosensitized oxidation can generate singlet oxygen, which can react with the imidazole ring in a [4+2] cycloaddition. This forms an unstable endoperoxide intermediate that rapidly decomposes into various oxidized species, including imidazolones and ring-opened products like benzil diimine.[3]
-
Radical-Mediated Oxidation: In the presence of radical initiators or atmospheric oxygen, oxidation can be initiated by species like hydroxyl radicals (•OH).[4][5] The reaction often proceeds via electrophilic addition of the radical to the carbon atoms of the imidazole ring, leading to hydroxylated adducts and other complex degradation products.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a direct question-and-answer style to address the most common issues encountered during synthesis, purification, and storage.
I. IDENTIFICATION & CONFIRMATION OF OXIDATION
Q1: My sample has changed color (e.g., turned yellow/brown). Is this a sign of oxidation?
A: Yes, a change in color is a very common preliminary indicator of oxidation. Electron-rich aminoimidazoles are often colorless or pale-yellow crystalline solids. The formation of oxidized, more highly conjugated, or polymeric byproducts frequently leads to discoloration. However, color change alone is not definitive proof and should always be confirmed with analytical techniques. Some syntheses are noted to produce brown solids as crude products, which are then purified.[8]
Q2: How can I definitively confirm and quantify oxidation in my sample?
A: You must use a combination of analytical techniques to confirm and quantify degradation. Prevention is always better than attempting to purify a complex mixture.
| Analytical Technique | Expected Observation for Oxidized Sample |
| Thin-Layer Chromatography (TLC) | Appearance of new, often more polar, spots that may streak. The main spot may appear diminished. |
| High-Performance Liquid Chromatography (HPLC) | Emergence of new peaks, typically with shorter retention times on reverse-phase columns due to increased polarity of oxidized products.[9] |
| Mass Spectrometry (MS) | Detection of ions corresponding to the mass of your compound +16 Da (hydroxylation), +32 Da (dihydroxylation/peroxidation), or other masses corresponding to specific degradation pathways. LC-MS/MS is a powerful tool for this analysis.[10][11] |
| ¹H NMR Spectroscopy | Broadening of aromatic signals, disappearance of the starting material peaks, and the appearance of new, unidentifiable peaks in the aromatic or downfield regions. |
| UV-Vis Spectroscopy | A shift in the maximum absorbance (λmax) or the appearance of new absorption bands, often at longer wavelengths, due to the formation of new chromophores.[12] |
Q3: Can I rescue an oxidized sample through purification?
A: It is challenging and often not recommended. The polarity of oxidized byproducts can be very similar to the parent compound, making separation by standard column chromatography difficult.[13] If you must attempt it, here are some considerations:
-
Strategy: Prevention is far more effective and reproducible. If a sample is significantly oxidized, it is often more time- and cost-effective to resynthesize it under stricter anaerobic conditions.
-
Method: If purification is attempted, flash chromatography on silica gel may work, but you may need to screen multiple solvent systems.[13] Adding a small amount of a reducing agent or radical scavenger like BME or a hindered phenol to the elution solvent can sometimes prevent further oxidation on the column, but this may complicate product isolation.[14]
II. PREVENTION STRATEGIES
Q4: What is the single most important step to prevent oxidation?
A: Rigorous exclusion of atmospheric oxygen. Electron-rich aminoimidazoles are air-sensitive. All manipulations, including reactions, workups, purifications, and storage, should be performed under an inert atmosphere (e.g., nitrogen or argon). This is a standard protocol for preventing oxidation in sensitive heterocyclic syntheses.[13][15]
Q5: Should I use antioxidants? If so, which ones and at what concentration?
A: Yes, for particularly sensitive compounds or long-term storage, incorporating an antioxidant can be highly effective. The choice depends on your solvent system and downstream application.
| Antioxidant | Mechanism of Action | Typical Concentration | Notes & Considerations |
| Butylated Hydroxytoluene (BHT) | Radical scavenger.[16] | 50-200 ppm (0.005-0.02%) | Excellent for non-polar organic solvents. Volatile, can be removed under high vacuum. |
| Vitamin E (α-tocopherol) | Chain-breaking antioxidant, protects against lipid peroxidation.[17] | 0.01 - 0.1% w/v | Good for lipid-soluble or membrane-associated applications. Less volatile than BHT. |
| Ascorbic Acid (Vitamin C) | Water-soluble radical scavenger.[2][17] | 1-10 mM | Ideal for aqueous buffer systems. Can act as a pro-oxidant in the presence of metal ions. |
| Thioethers (e.g., Methionine) | Scavenges peroxides and other reactive oxygen species. | 1-10 mM | Often used in protein formulations to protect susceptible residues from oxidation.[9] |
Q6: How does pH and solvent choice affect stability?
A: Both pH and solvent are critical factors.
-
pH: The stability of aminoimidazoles can be highly pH-dependent. At acidic pH, the amino groups can be protonated, which significantly reduces the electron-donating character and thus decreases susceptibility to oxidation.[18][19] Therefore, storing solutions in a slightly acidic buffer (e.g., pH 4-6) can enhance stability, though this must be compatible with your compound's solubility and intended use.[20]
-
Solvent: Always use high-purity, peroxide-free, and degassed solvents. Ethers like THF and diethyl ether can form explosive peroxides over time, which will rapidly degrade your compound. Fluorinated alcoholic solvents like trifluoroethanol (TFE) have been shown to modulate the reactivity of amino groups and can sometimes offer a more controlled reaction environment compared to non-fluorinated alcohols.[21]
Q7: What are the best practices for long-term storage?
A: To ensure long-term stability, follow these three rules:
-
Exclude Oxygen: Store the solid compound or solution in a vial with a Teflon-lined cap, purge thoroughly with argon or nitrogen, and seal with paraffin film.
-
Exclude Light: Use amber vials to prevent photosensitized oxidation.[22]
-
Low Temperature: Store at -20°C or, for maximum stability, at -80°C. Avoid repeated freeze-thaw cycles.[23][24]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Under Inert Atmosphere
This protocol outlines the standard Schlenk line technique for running an oxidation-sensitive reaction.
Materials:
-
Oven-dried (≥120°C overnight) or flame-dried round-bottom flask with a sidearm and rubber septum.
-
Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifold.
-
Degassed solvents and liquid reagents.
-
Solid reagents stored in a desiccator or glovebox.
Methodology:
-
Assembly: Immediately after drying, assemble the hot glassware and connect it to the Schlenk line.
-
Purging: Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of air and moisture.
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the septum, add the solid quickly, and immediately replace the septum.
-
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the manifold via a bubbler.
-
Workup & Purification: Conduct all subsequent steps (quenching, extraction, chromatography) using degassed solvents and minimizing exposure to air wherever possible.
Protocol 2: LC-MS Analysis for Detecting Oxidation Products
This protocol provides a general method for screening a sample for oxidative degradation.
Materials:
-
HPLC system with a C18 reverse-phase column.
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[11]
-
HPLC-grade, filtered, and sparged solvents (e.g., Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid).
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of your aminoimidazole sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution to ~1-10 µg/mL in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Use a standard gradient, for example, from 5% to 95% Acetonitrile over 15-20 minutes on a C18 column.
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).
-
-
Mass Spectrometric Detection:
-
Operate the MS in positive ion ESI mode.
-
Perform a full scan analysis (e.g., m/z 100-1000) to identify all ions present.
-
Specifically look for the [M+H]⁺ ion of your starting material and potential oxidized products, such as [M+H+16]⁺ and [M+H+32]⁺.
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to estimate the relative percentage of the parent compound and its oxidized impurities.
-
For confirmation, perform tandem MS (MS/MS) on the parent ion and the suspected oxidized ions. A change in the fragmentation pattern can help confirm structural modification.[11]
-
References
-
Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. ResearchGate. Available from: [Link]
-
Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Semantic Scholar. Available from: [Link]
-
Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available from: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]
-
Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. ResearchGate. Available from: [Link]
-
Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. PMC. Available from: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available from: [Link]
-
Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. RSC Publishing. Available from: [Link]
-
Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics. Available from: [Link]
-
An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available from: [Link]
-
Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC. Available from: [Link]
-
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Available from: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available from: [Link]
-
Two Paths to Oxidative C−H Amination Under Basic Conditions: A Theoretical Case Study Reveals Hidden Opportunities Provided by Electron Upconversion. PMC. Available from: [Link]
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Available from: [Link]
-
Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. Bentham Science Publisher. Available from: [Link]
-
Solvent Effects on the Photochemistry of 4-aminoimidazole-5-carbonitrile, a Prebiotically Plausible Precursor of Purines. ResearchGate. Available from: [Link]
-
Photosensitized oxidation of 13C,15N-labeled imidazole derivatives. PubMed. Available from: [Link]
-
Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. RSC Publishing. Available from: [Link]
-
Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Publishing. Available from: [Link]
-
Aminoimidazole ribonucleotide carboxylase. Partial purification and properties. PubMed. Available from: [Link]
-
Thiamine. Wikipedia. Available from: [Link]
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PMC. Available from: [Link]
-
Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. TRACE: Tennessee Research and Creative Exchange. Available from: [Link]
-
Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. Available from: [Link]
-
Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. PMC. Available from: [Link]
-
Oxidation of Amines by Flavoproteins. PMC. Available from: [Link]
-
How to purify oxidation prone proteins? ResearchGate. Available from: [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available from: [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available from: [Link]
-
Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. PMC. Available from: [Link]
-
On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples. PubMed. Available from: [Link]
-
Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. MDPI. Available from: [Link]
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Validation & Comparative
Comparative Guide: Antioxidant Activity of Imidazole vs. Benzimidazole Derivatives
Executive Summary
In the realm of medicinal chemistry, nitrogen-containing heterocycles are pivotal for managing oxidative stress. This guide provides a technical comparison between Imidazole (a monocyclic 1,3-diazole) and Benzimidazole (a bicyclic system fusing benzene and imidazole).
While both scaffolds exhibit antioxidant potential, benzimidazole derivatives generally demonstrate superior radical scavenging efficacy due to extended conjugation and enhanced lipophilicity. However, imidazole remains a superior choice for specific metal-chelation targets due to its distinct basicity and coordination geometry.
Chemical Foundation & Structural Logic
To predict antioxidant performance, one must understand the electronic environment of the core scaffolds.
| Feature | Imidazole (Monocyclic) | Benzimidazole (Bicyclic) | Impact on Antioxidant Activity |
| Structure | 5-membered planar ring | Fused benzene + imidazole ring | Benzimidazole offers greater resonance stabilization for radical intermediates. |
| Basicity (pKa) | ~7.0 (Conjugate acid) | ~5.6 (Conjugate acid) | Imidazole is more basic, enhancing metal cation binding (chelation). |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Benzimidazole penetrates lipid bilayers better, inhibiting lipid peroxidation (LPO). |
| H-Bonding | Donor (NH) & Acceptor (N) | Donor (NH) & Acceptor (N) | Both participate in Hydrogen Atom Transfer (HAT), but the fused ring modulates N-H bond dissociation energy (BDE). |
Mechanistic Visualization: Radical Scavenging Pathways
The following diagram illustrates the two primary mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) —by which these derivatives neutralize free radicals (e.g., DPPH•, ABTS[1][2][3][4][5]•+).
Caption: Dual mechanistic pathways for antioxidant action. Benzimidazoles typically excel in the HAT pathway due to superior resonance stabilization of the resulting radical.
Comparative Performance Analysis
Structure-Activity Relationship (SAR)
The antioxidant potency of both scaffolds is rarely intrinsic to the ring alone; it is heavily modulated by substituents.
1. Benzimidazole Derivatives
-
The "Phenolic Boost": Substitution with hydroxyl (-OH) groups, particularly at positions 5 and 6 (or 2-phenyl ring), drastically lowers the IC50. 2,5-dihydroxy and 3,4-dihydroxy analogs are often equipotent to standard antioxidants like Propyl Gallate.
-
Electron Withdrawal: Halogen substitution (e.g., 4-fluorophenyl at position 2) can enhance activity in specific assays (like anti-glycation) due to electronic modulation of the ring system.
-
Lipid Peroxidation: Due to the fused benzene ring, benzimidazoles partition well into lipid membranes, making them effective inhibitors of lipid peroxidation (LPO).
2. Imidazole Derivatives
-
Metal Chelation: The imidazole nitrogen (N3) is an excellent ligand for transition metals (Fe, Cu). This allows imidazole derivatives to act as "preventive antioxidants" by sequestering metal ions that catalyze Fenton reactions.
-
Dual-Functionality: Imidazole derivatives often combine antioxidant activity with antifungal properties (targeting CYP450 enzymes).
Quantitative Comparison (Representative Data)
Note: Values are approximate ranges derived from comparative literature reviews.
| Assay | Metric | Benzimidazole Derivatives (Optimized) | Imidazole Derivatives (Optimized) | Standard (Trolox/BHT) |
| DPPH Scavenging | IC50 (µM) | 1.2 – 30 µM (High Potency) | 20 – >100 µM (Moderate) | ~15 – 30 µM |
| ABTS Assay | TEAC | High Trolox Equivalents | Moderate Trolox Equivalents | 1.0 |
| Lipid Peroxidation | % Inhibition | 60 – 80% (Strong) | 30 – 50% (Moderate) | ~65 – 85% |
| Metal Chelation | Capacity | Moderate | High | EDTA (High) |
Verdict: For direct radical scavenging (DPPH/ABTS), benzimidazole is generally the superior scaffold. For preventing radical generation via metal catalysis, imidazole holds the advantage.
Validated Experimental Protocols
To generate reproducible data for these comparisons, strict adherence to protocol is required.
A. DPPH Radical Scavenging Assay
This assay measures the reducing capacity of the compound based on the bleaching of the purple DPPH radical.
Workflow Visualization:
Caption: Step-by-step workflow for the DPPH antioxidant assay. Critical control point: Incubation must occur in the dark to prevent UV-degradation of DPPH.
Protocol Steps:
-
Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Keep protected from light.
-
Execution: Mix 0.1 mL of the test compound (imidazole/benzimidazole derivative) with 3.9 mL of DPPH solution.
-
Control: Use methanol in place of the sample for the blank (A_control).
-
Incubation: Allow to stand for 30 minutes in the dark at room temperature.
-
Quantification: Measure absorbance at 517 nm.
-
Calculation:
B. FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike DPPH (which involves HAT and SET), FRAP is strictly a SET-based assay, measuring the reduction of Fe3+ to Fe2+.
Protocol Steps:
-
Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3 in a 10:1:1 ratio.
-
Execution: Add 10-50 µL of sample to 950 µL of warmed FRAP reagent (37°C).
-
Measurement: Read absorbance at 593 nm after 4 minutes.
-
Significance: A higher absorbance indicates superior electron-donating potential. Benzimidazoles with electron-donating groups (e.g., -OMe, -OH) typically perform well here.
References
-
JKSUS. (2018). Synthesis, antiglycation and antioxidant potentials of benzimidazole derivatives. Journal of King Saud University - Science. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2016). Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones. Retrieved from [Link]
-
MDPI. (2026). Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Retrieved from [Link]
-
Bentham Science. Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Retrieved from [Link]
-
ResearchGate. Structure activity relationship (SAR) of benzimidazole derivatives having antioxidant potentiality. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to the UV-Vis Absorption Spectra of N-Substituted 2-Aminoimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Signature of a Privileged Scaffold
The 2-aminoimidazole (2-AI) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marine natural products with potent biological activities, including cytotoxic, antimicrobial, and antiviral properties.[1][2][3] For researchers engaged in the synthesis and development of novel therapeutics based on this core, understanding the fundamental physicochemical properties of these molecules is paramount. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a rapid, non-destructive, and invaluable tool for characterizing these compounds, offering insights into their electronic structure and purity.
This guide provides a comparative analysis of the UV-Vis absorption spectra of N-substituted 2-aminoimidazoles. We will explore the causality behind spectral shifts induced by various substituents and environmental factors, present a standardized protocol for accurate spectral acquisition, and offer a framework for interpreting the resulting data.
The Electronic Landscape: Understanding UV-Vis Absorption in 2-Aminoimidazoles
The UV-Vis absorption of a 2-aminoimidazole derivative is governed by the energy required to promote valence electrons from a ground state to an excited state. The primary electronic transitions responsible for UV absorption in these molecules are:
-
π → π* (pi to pi-star) transitions: These occur within the imidazole ring's conjugated π-system. They are typically high-energy transitions, resulting in strong absorption bands.
-
n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to an anti-bonding π* orbital. These transitions are of lower energy and generally result in weaker absorption bands compared to π → π* transitions.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's chemical environment, particularly the nature of the substituent on the nitrogen atom(s).
Comparative Analysis: The Influence of N-Substituents
The electronic properties of the substituent attached to a nitrogen atom on the 2-aminoimidazole core directly modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation is the primary determinant of the absorption maximum (λmax).
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups increase the electron density of the imidazole ring. This raises the energy of the HOMO more than the LUMO, effectively decreasing the HOMO-LUMO gap. The result is a bathochromic shift (a shift to a longer wavelength, also known as a red shift), as less energy is required for electronic excitation.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro or carbonyl groups decrease the electron density of the ring. These groups tend to stabilize the HOMO, widening the HOMO-LUMO gap. This requires more energy for excitation, leading to a hypsochromic shift (a shift to a shorter wavelength, or blue shift).[4]
While a comprehensive experimental dataset for a wide array of N-substituted 2-aminoimidazoles is not consolidated in the literature, the principles can be effectively illustrated by examining closely related benzimidazole structures. For instance, studies on N-arylated 5-bromo-2-aminobenzimidazoles have computationally demonstrated how different aryl substituents systematically alter the λmax.[5]
| Compound/Substituent | Parent Scaffold | λmax (nm) | Solvent | Comments | Reference |
| 2-Aminobenzimidazole | Benzimidazole | 283, 243 | Ethanol | Baseline for comparison. | [6] |
| 2-Aminobenzimidazole | Benzimidazole | 280, 244 | Water | Shows minor solvent effect compared to ethanol. | [6] |
| N-Aryl-2-aminobenzimidazole (p-tolyl) | Benzimidazole | ~300-350 (Calculated) | Gas Phase | Aryl substitution extends conjugation, leading to a significant bathochromic shift. | [5] |
| N-Aryl-2-aminobenzimidazole (p-nitrophenyl) | Benzimidazole | ~350-400 (Calculated) | Gas Phase | The strongly withdrawing nitro group in conjugation causes a further red shift, indicative of a charge-transfer band. | [5] |
Note: The data for N-aryl derivatives are based on computational studies (TD-DFT), which provide a strong theoretical framework for understanding substituent effects.[5]
The Role of the Environment: Solvatochromism
The polarity of the solvent can significantly alter the absorption spectrum of a solute, a phenomenon known as solvatochromism.[7] This effect arises from differential stabilization of the ground and excited states by the solvent molecules.[8]
-
π → π* Transitions: The excited states of these transitions are often more polar than the ground states. Polar solvents will stabilize the more polar excited state to a greater extent, reducing the energy gap and causing a bathochromic (red) shift .[9]
-
n → π* Transitions: In this case, the ground state is typically more stabilized by polar solvents (especially through hydrogen bonding to the non-bonding lone pairs). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift .[7]
Therefore, when comparing spectra, it is crucial to use the same solvent or to understand the potential shifts that may occur when changing solvents. For many N-substituted 2-aminoimidazoles, the dominant π → π* transitions will likely exhibit a red shift as solvent polarity increases.
Visualizing Substituent Effects on λmax
The following diagram illustrates the logical flow of how a substituent influences the final observed UV-Vis absorption maximum.
Caption: Logical relationship between substituent type and spectral shift.
Standardized Protocol for UV-Vis Spectral Acquisition
Adherence to a standardized protocol is critical for obtaining reproducible and comparable data. This self-validating system ensures data integrity.
1. Instrument Preparation and Setup
-
Power On: Turn on the spectrophotometer and its light sources (deuterium and tungsten/halogen lamps). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
-
Self-Diagnostics: Initiate the instrument's self-diagnostic and calibration routine as prompted by the software. This typically checks wavelength accuracy and baseline stability.
2. Solvent and Sample Preparation
-
Solvent Selection: Choose a solvent that dissolves the sample completely and is transparent in the desired wavelength range. HPLC-grade ethanol or methanol are common choices. The solvent's polarity should be noted as it can influence λmax.[9]
-
Concentration: Prepare a stock solution of the N-substituted 2-aminoimidazole derivative of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the range of 1-10 µg/mL or 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the instrument's linear range (ideally 0.1 - 1.0 AU).
-
Cuvette Selection: Use a matched pair of quartz cuvettes, as glass cuvettes absorb UV light below ~340 nm. Ensure cuvettes are clean and free of scratches.
3. Measurement and Data Acquisition
-
Set Parameters: In the instrument software, define the scan range (e.g., 200-500 nm), scan speed, and data interval.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero). This subtracts any absorbance from the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Acquire Spectrum: Initiate the scan. The software will plot absorbance versus wavelength.
4. Data Analysis
-
Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax).
-
Calculate Molar Absorptivity (ε): If the concentration and path length are known, calculate ε using the Beer-Lambert law: A = εbc , where A is the absorbance at λmax, b is the cuvette path length (typically 1 cm), and c is the molar concentration.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow for acquiring a UV-Vis spectrum.
Caption: Standardized workflow for UV-Vis spectroscopy.
Conclusion
UV-Vis spectroscopy is an essential technique in the toolkit of any researcher working with N-substituted 2-aminoimidazoles. The position of the absorption maximum (λmax) provides a direct readout of the electronic effects imparted by N-substituents, with electron-donating groups typically causing bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts. Furthermore, environmental factors like solvent polarity can fine-tune these electronic transitions. By following a rigorous, standardized experimental protocol, scientists can generate high-quality, comparable data that aids in structural confirmation, purity assessment, and a deeper understanding of the electronic properties of these vital pharmacophores.
References
-
Al-Duaij, O. K., et al. (2022). Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities. Marine Drugs. Available at: [Link]
-
Mumtaz, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. Available at: [Link]
-
Debby, A., et al. (2022). An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis. Marine Drugs. Available at: [Link]
-
DeBrosse, C., et al. (2012). High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids distributions in the marine sponge Stylissa flabellata via MALDI-mass spectrometry imaging. Molecular BioSystems. Available at: [Link]
-
Wikipedia. (2023). Solvatochromism. Available at: [Link]
-
Conte, M., et al. (2011). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sudha, S., et al. (2011). Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Karabacak, M., et al. (2011). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. ResearchGate. Available at: [Link]
-
Jakku, R., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Available at: [Link]
-
Osorio-Revilla, G., et al. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]
-
Rezende, M. C. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. Available at: [Link]
-
Gessesse, B., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. Available at: [Link]
-
Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2019). Substituent and solvent effects on the fluorescent and photochromic properties of 2-(2-pyridyl)imidazole containing diarylethene derivatives. RSC Publishing. Available at: [Link]
-
Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]
-
Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]
-
Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]
-
Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]
-
Drakulić, B., et al. (2006). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [technorep.tmf.bg.ac.rs]
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- 8. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem | MDPI [mdpi.com]
- 9. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Phenyl-1H-imidazol-2-amine proper disposal procedures
Executive Summary: Operational Directive
N-Phenyl-1H-imidazol-2-amine (CAS Ref: 4278-83-5 / Verify specific isomer on container) is a nitrogen-containing heterocyclic amine. For disposal purposes, it is classified as Non-Halogenated Organic Waste .
Immediate Action Plan:
-
Do NOT dispose of via sanitary sewer or trash.[1]
-
Do NOT mix with strong oxidizing agents or concentrated acids in unvented containers.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]
Hazard Assessment & Chemical Behavior
To ensure safety, you must understand the causality behind the disposal protocols. We are not just following rules; we are managing chemical reactivity.
Chemical Profile
-
Functional Group Analysis: The molecule contains a secondary amine and an imidazole ring. This makes the compound basic (nucleophilic) .
-
Reactivity Risks:
-
Acids: Exothermic neutralization occurs upon contact with strong acids. While not explosive, mixing with concentrated acids in a closed waste drum can cause pressure buildup.
-
Oxidizers: Incompatible with strong oxidizers (e.g., peroxides, nitric acid).[3] Nitrogen-containing heterocycles can form unstable N-oxides or nitro-compounds under aggressive oxidation.
-
GHS Classification (Standard)
| Hazard Class | Category | H-Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[6][7] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[7] |
Disposal Workflow & Decision Matrix
The following logic gate ensures the material ends up in the correct waste stream, preventing cross-contamination.
Disposal Decision Tree
Figure 1: Logic flow for segregating N-Phenyl-1H-imidazol-2-amine based on physical state and solvent carrier.
Detailed Operational Procedures
Protocol A: Solid Waste (Pure Substance)
-
Applicability: Expired inventory, surplus powder, or spill cleanup residues.[3][1]
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.
-
Labeling: Must read "Hazardous Waste - Solid Toxic." List "N-Phenyl-1H-imidazol-2-amine" explicitly.
-
Procedure:
-
Transfer solid using a chemically resistant spatula.
-
Wipe threads of the container to ensure a tight seal.
-
Seal with a screw-top lid; tape the lid if transporting.
-
Protocol B: Liquid Waste (Solutions)
-
Applicability: Reaction mixtures, mother liquors, or HPLC waste.[3]
-
Segregation Rule:
-
If dissolved in DCM/Chloroform : Use Halogenated Waste carboy.
-
If dissolved in Methanol/DMSO/Water : Use Non-Halogenated Waste carboy.
-
-
pH Check (Crucial): Before adding to a communal waste carboy, check the pH of your solution.[3]
-
Why? Adding a basic amine solution to a carboy containing acidic waste can generate heat.
-
Action: If pH > 10, neutralize to pH 6-8 using dilute acetic acid or HCl before disposal, OR use a separate "Basic Organic Waste" container.[3]
-
Protocol C: Empty Containers
-
RCRA "RCRA Empty" Standard: A container is considered empty if:
-
All wastes have been removed using common practices (pouring/pumping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
-
Triple Rinse: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., methanol).[3] Collect the rinsate as hazardous liquid waste (Protocol B).
-
Disposal: Deface the label and discard the bottle as standard glass trash (unless P-listed, which this is not).
Emergency Contingencies: Spill Response
Scenario: You have spilled 5g of solid powder on the benchtop.
Figure 2: Immediate response workflow for minor solid spills.
Decontamination Note: Because the compound is an amine, a mild acidic wash (e.g., 1% acetic acid) followed by soap and water is effective for final surface cleaning to protonate and solubilize trace residues.[3]
Regulatory Framework
-
US EPA (RCRA):
-
This compound is not specifically listed on the P-List (Acutely Hazardous) or U-List (Toxic).[3]
-
However, it is regulated as a Characteristic Waste if mixed with flammable solvents (D001) or if it exhibits toxicity characteristics.[3]
-
Waste Code Assignment: Generally falls under non-specific organic waste codes used by your disposal vendor (e.g., lab packs).[3]
-
-
DOT (Department of Transportation): [3]
-
If shipping pure material for disposal: Likely UN 2811 (Toxic solids, organic, n.o.s.) or UN 3263 (Corrosive solid, basic, organic, n.o.s.) depending on specific pH/corrosion data.[3] Always consult the SDS Section 14.
-
References
-
PubChem. (n.d.). N-phenyl-1H-imidazol-2-amine (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link][3]
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[8][9] Retrieved October 26, 2023, from [Link][3]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][3]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling N-Phenyl-1H-imidazol-2-amine
CAS: 13637-14-4 | Class: Amino-imidazole Building Block
Executive Safety Summary
Status: Research Chemical / Pharmacophore Intermediate. Core Hazard: As a secondary amine attached to an imidazole ring, this compound exhibits basicity and likely biological activity. While specific toxicological data (LD50) for this exact isomer may be sparse, it must be handled as a Skin/Eye Irritant (H315/H319) and a potential Respiratory Irritant (H335) . Structural analogs (phenylamines) suggest a risk of sensitization and potential acute toxicity if swallowed.
Immediate Action Required:
-
Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.
-
Skin Protection: Double-gloving (Nitrile) is mandatory due to the potential for rapid permeation of organic amines in solution.
-
Inhalation: Zero-tolerance for dust generation outside containment.[1][2]
Hazard Identification & Risk Assessment
Scientific Rationale: The 2-aminoimidazole moiety acts as a guanidine mimetic, capable of hydrogen bonding with biological targets (kinases/receptors). This implies inherent biological activity. The phenyl ring increases lipophilicity, facilitating skin absorption compared to simple imidazoles.
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] | Direct contact can cause dermatitis. Wash immediately.[1][2][3][4][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][6][7][8] | Fine dust can cause corneal abrasion and chemical burns. |
| STOT - SE | H335 | May cause respiratory irritation.[1][4][8] | Inhalation of dust triggers mucosal inflammation. |
| Acute Tox.[3] (Oral) | Inferred | Harmful if swallowed.[2] | Treat as toxic; do not touch mouth/face while working.[1] |
Personal Protective Equipment (PPE) Matrix
Standard: Level II Laboratory Safety (BSL-1/Chemical Safety).
A. Hand Protection Strategy
Primary Material: Nitrile Rubber (Accelerator-free preferred). Rationale: Latex degrades rapidly against organic amines and imidazoles.
-
Dry Solid: Single layer Nitrile (min. 0.11 mm / 4 mil).
-
In Solution (DMSO/Methanol): Double-gloving required.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (4-5 mil) or Neoprene (if handling >100mL).
-
Protocol: Inspect outer gloves every 30 minutes for puckering (sign of degradation).
-
B. Respiratory & Eye Protection[1][2][3][4][6][7]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
C. Body Protection[3][4][6][7]
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends can melt if a solvent fire occurs.
-
Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Context: Imidazoles are often electrostatic. Static charge can cause "jumping" of powder, leading to invisible contamination.
-
Preparation: Place the analytical balance inside the fume hood or use a localized powder containment enclosure.
-
Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Clean-up: Wipe the balance area with a wet paper towel (methanol-dampened) immediately after weighing to capture invisible dust.
Protocol B: Solubilization (Solution State)
Context: N-Phenyl-1H-imidazol-2-amine is likely soluble in DMSO, Methanol, and DMF. It is sparingly soluble in water.
-
Solvent Choice: DMSO is the standard vehicle for biological assays.
-
Addition Order: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.
-
Exotherm Check: Amines can generate heat when protonated. If dissolving in acidic media, cool the vessel in an ice bath.
-
Labeling: Mark the vial immediately with "Irritant/Toxic" and the concentration.
Emergency Response & Disposal
Spill Response Logic
-
Minor Spill (<5g solid):
-
Cover with wet paper towels (prevents dust).
-
Wipe up and place in a solid waste bag.
-
Clean surface with 1N HCl (neutralizes the amine) followed by water.
-
-
Solution Spill:
-
Absorb with vermiculite or sand.
-
Do not use sawdust (reaction risk with some amines).
-
Waste Disposal Streams
| Waste Type | Classification | Disposal Path |
| Solid Waste | Hazardous Chemical Solid | Solid waste drum (Red/Black bin). Label: "Toxic Solid". |
| Liquid (DMSO) | Organic Solvent (Non-Halogenated) | Carboy for non-halogenated organics. |
| Contaminated Sharps | Hazardous Sharps | Puncture-proof sharps container. |
Safety Logic Workflow
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.
Figure 1: Operational Safety Decision Tree. This workflow dictates the escalation of PPE based on the increased risk of skin absorption when the compound is in solution.
References
-
PubChem. (n.d.). N-phenyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
